N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-17(13-5-6-15-16(9-13)23-11-22-15)19-10-18(21)8-7-12-3-1-2-4-14(12)18/h1-6,9,21H,7-8,10-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHNEOAOFUJSGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique structure that combines an indene moiety with a benzo[d][1,3]dioxole carboxamide group. The synthesis typically involves several steps:
- Preparation of 1-hydroxy-2,3-dihydro-1H-indene : Achieved through the reduction of indanone using sodium borohydride.
- Synthesis of benzo[d][1,3]dioxole-5-carboxylic acid : This can be synthesized by condensing catechol with phthalic anhydride under acidic conditions.
- Formation of the carboxamide linkage : The final step involves coupling the indene and benzo[d][1,3]dioxole derivatives using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Biological Activity
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems.
The compound's hydroxyl and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The indene and benzo[d][1,3]dioxole moieties are capable of interacting with hydrophobic pockets in proteins, potentially modulating their function.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antitumor Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a study demonstrated that the compound could significantly reduce the viability of human breast cancer cells (MCF-7) in vitro.
- Anti-inflammatory Effects : Another study highlighted its potential to inhibit pro-inflammatory cytokines in macrophages, suggesting a role in mitigating inflammatory responses. This was evidenced by reduced levels of TNF-alpha and IL-6 in treated cells.
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzodioxole carboxamides exhibit structure-dependent pharmacological and functional properties. Below is a detailed comparison:
Structural and Functional Diversity
Key Structural-Activity Relationships
- Antidiabetic Activity : The trifluoromethyl group in IIc enhances metabolic stability and binding to α-amylase .
- Umami Flavor : Branched alkyl chains (e.g., heptan-4-yl in S807) optimize receptor interaction at low concentrations .
- Receptor Antagonism : Thiourea-linked aromatic groups (9o, 9q) confer selectivity for P2X4/P2X7 receptors .
- Sensory Effects : Bulky alkyl substituents (Ex.5H/5K) enhance trigeminal cooling effects via TRPM8 receptor modulation .
Toxicological and Metabolic Profiles
Preparation Methods
Synthesis of Benzo[d]Dioxole-5-Carboxylic Acid
The benzo[d]dioxole ring system is typically constructed via cyclization of catechol derivatives. A practical route involves diethyl oxalate-mediated cyclization of methyl gallate under acidic conditions. For instance, treatment of methyl gallate with diethyl oxalate and sulfuric acid yields methyl benzo[d]dioxole-5-carboxylate, which is hydrolyzed to the free acid using aqueous NaOH.
Key reaction conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Diethyl oxalate, H2SO4, 60°C | 78% |
| Hydrolysis | 2M NaOH, reflux, 4h | 92% |
Alternative methods employ Pd-catalyzed arylation to assemble the benzodioxole core, though this is more common in alkaloid syntheses.
Preparation of (1-Hydroxy-2,3-Dihydro-1H-Inden-1-yl)Methanamine
The indene amine moiety is synthesized via reductive amination of (1-hydroxy-2,3-dihydro-1H-inden-1-yl)methanone. The ketone is first treated with ammonium acetate and sodium cyanoborohydride in methanol, followed by purification via column chromatography.
Challenges :
- The hydroxyl group adjacent to the carbonyl may lead to side reactions (e.g., elimination).
- Protection strategies : Silane-based protecting groups (e.g., TBSCl) are employed to temporarily mask the hydroxyl group during amination.
Optimized conditions :
| Step | Reagents/Condients | Yield |
|---|---|---|
| Reductive amination | NH4OAc, NaBH3CN, MeOH, 24h | 65% |
Amide Coupling Strategies
The final step involves coupling the carboxylic acid and amine. Carbodiimide-mediated coupling using EDCl/HOBt in DMF is preferred for sterically hindered substrates:
Procedure :
- Activate benzo[d]dioxole-5-carboxylic acid with EDCl (1.2 equiv) and HOBt (1.1 equiv) in DMF at 0°C.
- Add (1-hydroxy-2,3-dihydro-1H-inden-1-yl)methanamine (1.0 equiv) and stir at room temperature for 12h.
- Purify via recrystallization (ethanol/water).
Comparative coupling efficiencies :
| Coupling Agent | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 88% |
| DCC/DMAP | CH2Cl2 | 0→25 | 72% |
| HATU | DMF | 25 | 85% |
Stereochemical Considerations
The hydroxyl group at the indene’s 1-position introduces a stereocenter. While most syntheses yield racemic mixtures, asymmetric hydrogenation using Noyori catalysts (e.g., Ru-(S)-BINAP) can achieve enantiomeric excess >99%. This method, however, requires prior protection of the hydroxyl group as a silyl ether.
Industrial-Scale Adaptations
For large-scale production, continuous flow chemistry minimizes side reactions during amide coupling. A patented protocol uses sulfuryl chloride for efficient chlorination of intermediates, enhancing purity.
Critical parameters :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
